molecular formula C11H18N2O2 B14322284 1,6-Diisocyanato-4,6-dimethylheptane CAS No. 106340-92-5

1,6-Diisocyanato-4,6-dimethylheptane

Cat. No.: B14322284
CAS No.: 106340-92-5
M. Wt: 210.27 g/mol
InChI Key: NYXJFSYUHVINIA-UHFFFAOYSA-N
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Description

1,6-Diisocyanato-4,6-dimethylheptane is a branched aliphatic diisocyanate with the IUPAC name 1,6-diisocyanato-4,6-dimethylheptane. The compound features two isocyanate (-NCO) groups at the terminal positions and methyl branches at the 4th and 6th carbon atoms of the heptane backbone. This branching influences its physical properties, reactivity, and industrial applications, particularly in polyurethane synthesis.

Properties

CAS No.

106340-92-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1,6-diisocyanato-4,6-dimethylheptane

InChI

InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)7-11(2,3)13-9-15/h10H,4-7H2,1-3H3

InChI Key

NYXJFSYUHVINIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN=C=O)CC(C)(C)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diisocyanato-4,6-dimethylheptane can be synthesized through the phosgenation of the corresponding diamine. The process involves the reaction of 1,6-diamino-4,6-dimethylheptane with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 0°C and 50°C to ensure the safe handling of phosgene.

Industrial Production Methods

In industrial settings, the production of 1,6-diisocyanato-4,6-dimethylheptane follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of the diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diisocyanato-4,6-dimethylheptane undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Alcohols: React with isocyanates to form urethanes. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Amines: React with isocyanates to form ureas. This reaction is exothermic and usually occurs at room temperature.

    Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed through polymerization with polyols.

Scientific Research Applications

1,6-Diisocyanato-4,6-dimethylheptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various polymers and materials.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1,6-diisocyanato-4,6-dimethylheptane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting materials.

Comparison with Similar Compounds

Key Observations :

  • Branching : The 4,6-dimethylheptane variant has symmetric methyl groups at mid-chain positions, whereas TMDI isomers (e.g., 2,2,4- or 2,4,4-) feature asymmetric branching closer to the isocyanate groups .
  • Molecular Weight : All C11 diisocyanates share identical molecular weights, but branching alters steric effects and reactivity .

Physical and Chemical Properties

Boiling Points and Reactivity

  • Hexamethylene diisocyanate (HDI) : Linear structure results in lower viscosity (10–12 mPa·s at 25°C) and higher volatility (boiling point ~155°C at 10 mmHg) compared to branched analogs .
  • TMDI : Branched isomers exhibit higher viscosity (~25 mPa·s) and lower volatility (boiling point ~150–160°C at 5 mmHg), enhancing handling safety in industrial settings .
  • 1,6-Diisocyanato-4,6-dimethylheptane : Expected to have intermediate viscosity and volatility due to balanced branching, though exact data are unavailable.

Reactivity with Nucleophiles

  • All diisocyanates react with water, alcohols, and amines to form ureas, urethanes, or polyureas.
  • Steric Hindrance : Branched diisocyanates (e.g., TMDI) exhibit slower reaction kinetics due to hindered access to -NCO groups, favoring controlled polymerization .

Research Findings :

  • TMDI-based polyurethanes demonstrate superior hydrolytic stability compared to HDI, attributed to steric protection of urethane linkages .
  • Symmetric branching in 4,6-dimethylheptane derivatives may improve phase separation in elastomers, enhancing tensile strength .

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